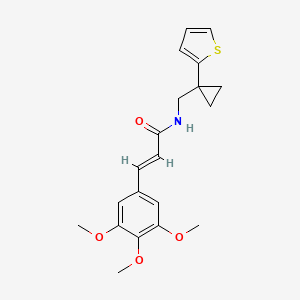
(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyclopropyl group, a thiophene ring, and a trimethoxyphenyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
- Enzyme Interaction : The compound may inhibit certain enzymes that are critical for cancer cell survival, leading to reduced proliferation.
- Receptor Modulation : It is hypothesized to bind to receptors involved in signal transduction pathways, which could alter cellular responses to external stimuli.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of acrylamide have been shown to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization . This disruption can lead to apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound 3e | 1.7 - 38 | A549, MCF-7 | Tubulin binding and apoptosis induction |
| Compound 3k | 443 | Peripheral Blood Lymphocytes | Moderate cytotoxicity |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on normal human cells. For example, it was found that the compound exhibits preferential toxicity towards proliferating cells compared to resting peripheral blood lymphocytes . This selectivity is crucial for therapeutic applications as it minimizes damage to normal tissues.
Case Studies
Several case studies have highlighted the efficacy of acrylamide derivatives in treating various cancers:
- Study on Breast Cancer : A derivative similar to this compound demonstrated enhanced potency against MCF-7 breast cancer cells compared to traditional chemotherapeutics.
- Mechanistic Insights : Research utilizing mouse models indicated that compounds with similar structures could alleviate neuropathic pain by modulating nicotinic acetylcholine receptors .
Comparative Analysis
To understand the uniqueness of this compound, comparisons with structurally related compounds are essential.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide | Fluorophenyl group enhances reactivity | Anticancer activity |
| (E)-N-(p-tolyl)acrylamide | Lacks cyclopropyl moiety | Lower antiproliferative effect |
| (E)-N-cyclopropyl-N-(thiophen-2-yl)methylamide | Similar structure but different substituents | Variable biological effects |
属性
IUPAC Name |
(E)-N-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-23-15-11-14(12-16(24-2)19(15)25-3)6-7-18(22)21-13-20(8-9-20)17-5-4-10-26-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPCRWCTSZEQK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














